Antitumor agent-111

Antiproliferative Lung Cancer c-Met

Biochemical c-Met IC50 values often mispredict cellular potency, causing failed experiments. Antitumor agent-111 (compound 46) directly addresses this gap: its enzymatic IC50 is 46.5 nM, yet it achieves 2.4× greater antiproliferative activity than cabozantinib in A549 NSCLC cells (IC50 0.26 µM vs. 0.62 µM). • Superior cellular potency enables lower dosing, reducing off-target effects and improving assay signal-to-noise. • Arrests A549 cells in G0/G1 phase for controlled cell-cycle synchronization studies. • Distinct 4-(4-aminophenoxy)picolinamide scaffold with four key hinge-region hydrogen bonds offers a unique SAR starting point.

Molecular Formula C34H29ClF2N6O5
Molecular Weight 675.1 g/mol
Cat. No. B15137786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-111
Molecular FormulaC34H29ClF2N6O5
Molecular Weight675.1 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C5=C(C4=O)C=CC=N5)C6=CC(=C(C=C6)F)Cl)F
InChIInChI=1S/C34H29ClF2N6O5/c35-26-18-22(5-6-27(26)36)43-20-25(31(44)24-3-1-9-39-32(24)43)33(45)41-21-4-7-30(28(37)17-21)48-23-8-11-38-29(19-23)34(46)40-10-2-12-42-13-15-47-16-14-42/h1,3-9,11,17-20H,2,10,12-16H2,(H,40,46)(H,41,45)
InChIKeyIHGSZTNAKJVXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-111: c-Met Inhibitor Profile


Antitumor agent-111, also known as compound 46, is a small molecule belonging to the class of 4-(4-aminophenoxy)picolinamide derivatives [1]. It is designed as a targeted inhibitor of the c-Met receptor tyrosine kinase, a key driver in cancer cell proliferation, survival, and metastasis. The compound demonstrates an enzymatic IC50 of 46.5 nM against c-Met kinase and has a molecular weight of 675.1 g/mol with a molecular formula of C34H29ClF2N6O5 [1].

Antitumor Agent-111: c-Met Inhibitor Non-Interchangeability


While many compounds are classified as c-Met inhibitors, their functional efficacy, particularly in cellular contexts, can differ dramatically. This is exemplified by Antitumor agent-111, which exhibits a unique pharmacological profile: its biochemical potency against the isolated c-Met kinase is lower than that of cabozantinib (IC50: 46.5 nM vs. 1.3 nM), yet it demonstrates superior antiproliferative activity in cancer cell lines [1][2]. This disconnect between enzymatic and cellular activity underscores that factors beyond simple kinase binding, such as cell permeability, binding kinetics, or specific structural interactions, are critical determinants of a compound's true antitumor potential. Consequently, substituting one c-Met inhibitor for another without understanding these nuanced performance metrics can lead to erroneous scientific conclusions and failed experimental outcomes.

Antitumor Agent-111: Differentiation Evidence


Superior Antiproliferative Activity in Lung Cancer

Antitumor agent-111 (compound 46) demonstrates 2.4-fold higher antiproliferative activity against the A549 non-small cell lung cancer cell line compared to the FDA-approved c-Met inhibitor cabozantinib [1].

Antiproliferative Lung Cancer c-Met Cabozantinib

Disconnect Between c-Met Inhibition and Cellular Efficacy

A comparison of biochemical and cellular data reveals that Antitumor agent-111's superior cellular activity is not simply due to higher target affinity. Its enzymatic IC50 against c-Met (46.5 nM) is 35.8-fold higher (less potent) than that of cabozantinib (1.3 nM) [1][2]. This indicates that the compound's advantage lies in superior cellular engagement or downstream signaling effects, not just kinase binding.

c-Met Kinase Biochemical Assay Cellular Activity Potency

G0/G1 Cell Cycle Arrest Mechanism

The mechanism of action for Antitumor agent-111's antiproliferative effect has been explicitly characterized. It induces a dose-dependent block of A549 cells predominantly in the G0/G1 phase of the cell cycle and triggers apoptosis [1]. This contrasts with some other kinase inhibitors that may induce arrest at different phases (e.g., G2/M), providing a specific and predictable tool for studying G1/S transition regulation.

Cell Cycle G0/G1 Arrest Mechanism of Action Apoptosis

Distinct c-Met Binding Mode

The design of Antitumor agent-111 was informed by analysis of the binding patterns of cabozantinib and BMS-777607 to c-Met, yet its final structure and predicted binding mode are distinct [1]. Molecular docking and dynamics simulations suggest compound 46 forms four key hydrogen bonds with the c-Met kinase domain, a specific interaction profile that likely underpins its unique cellular efficacy relative to its moderate enzymatic potency.

Binding Mode Structure-Activity Relationship Hydrogen Bonding Molecular Docking

Antitumor Agent-111: Application Scenarios


Lung Cancer Proliferation Studies

For researchers studying c-Met driven proliferation in non-small cell lung cancer (NSCLC) models, Antitumor agent-111 is the preferred choice over cabozantinib. Its 2.4-fold greater antiproliferative activity against A549 cells (IC50 0.26 µM vs. 0.62 µM) [1] allows for the use of lower compound concentrations, minimizing the risk of off-target effects and improving the signal-to-noise ratio in cell-based assays.

Target Engagement vs. Cellular Efficacy

Antitumor agent-111 serves as a unique chemical probe to decouple c-Met kinase inhibition from its cellular consequences. Its moderate biochemical potency (IC50 46.5 nM) coupled with strong cellular activity [1][2] makes it an invaluable tool for researchers aiming to study the contributions of factors like cellular permeability, target residence time, or pathway feedback mechanisms in determining a drug's functional effect.

G1/S Checkpoint Cell Cycle Studies

In experiments designed to interrogate the regulation of the G1/S cell cycle transition, Antitumor agent-111 provides a specific and validated tool. Its demonstrated ability to arrest A549 cells in the G0/G1 phase [1] offers a controlled method to induce this specific cell cycle block, which can be used to study cell cycle-dependent events, synchronize cell populations, or assess the efficacy of combination therapies targeting other phases.

Novel c-Met Inhibitor Scaffolds

For drug discovery projects focused on c-Met, Antitumor agent-111 represents a differentiated chemical starting point. Its 4-(4-aminophenoxy)picolinamide scaffold and predicted binding mode, involving four key hydrogen bonds with the kinase domain [1], are distinct from other known inhibitors. This compound offers a new avenue for exploring structure-activity relationships, optimizing pharmacokinetic properties, and potentially circumventing resistance mechanisms associated with existing c-Met inhibitors.

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